Etomidate EP impurity C (hydrochloride) is a chemical compound that primarily arises as an impurity during the synthesis of etomidate, a widely used anesthetic agent. Etomidate is known for its rapid onset and short duration of action, making it suitable for induction of general anesthesia and sedation in short medical procedures. The structure of Etomidate EP impurity C features an imidazole ring with an isopropyl group and a phenylethyl group attached, which contributes to its biochemical properties and interactions within biological systems.
The compound is typically encountered in pharmaceutical manufacturing processes where etomidate is synthesized. Its presence as an impurity necessitates careful monitoring and characterization to ensure the safety and efficacy of the final drug product.
Etomidate EP impurity C (hydrochloride) can be classified as a pharmaceutical impurity, specifically an organic compound with potential pharmacological activity due to its structural similarities to etomidate. It is categorized under imidazole derivatives, which are known for various biological activities, including interactions with enzymes involved in drug metabolism.
The synthesis of Etomidate EP impurity C (hydrochloride) involves a specific reaction pathway. The primary method includes the reaction of isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid. This process typically requires controlled conditions to optimize yield and purity.
The molecular structure of Etomidate EP impurity C (hydrochloride) includes:
The molecular formula for Etomidate EP impurity C (hydrochloride) is , and its molecular weight is approximately 273.73 g/mol. The compound's structural characteristics contribute to its reactivity and interaction with biological molecules.
Etomidate EP impurity C (hydrochloride) can participate in several chemical reactions:
Relevant data indicates that impurities like Etomidate EP impurity C can impact the stability and efficacy of pharmaceutical formulations, necessitating rigorous testing during drug development .
Etomidate EP impurity C (hydrochloride) has several significant applications in scientific research:
Etomidate ((R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester) is a short-acting, non-barbiturate intravenous anesthetic used for induction of general anesthesia. Its primary mechanism involves potentiation of γ-aminobutyric acid type A (GABAₐ) receptor activity, leading to rapid hypnosis with minimal cardiovascular effects [5]. The (R)-enantiomer is the pharmacologically active form, while impurities like Etomidate EP Impurity C (HCl) arise during synthesis or storage. This impurity shares the core imidazole structure of etomidate but differs in its ester moiety (isopropyl instead of ethyl) and stereochemistry, which may alter its interactions with biological targets [2] [8].
Table 1: Structural Comparison of Etomidate and Key Impurities
Compound | Molecular Formula | CAS Number | Key Structural Features |
---|---|---|---|
Etomidate | C₁₄H₁₆N₂O₂ | 33125-97-2 | Ethyl ester, (R)-stereocenter |
Etomidate EP Impurity C (HCl) | C₁₅H₁₈N₂O₂·HCl | 66512-39-8 | Isopropyl ester, hydrochloride salt |
Etomidate EP Impurity B | C₁₃H₁₄N₂O₂ | 5377-20-8 | Methyl ester |
(R)-Etomidate EP Impurity C | C₁₅H₁₈N₂O₂ | 771422-77-6 | Isopropyl ester, no salt |
Pharmaceutical impurities are classified per International Council for Harmonisation (ICH) guidelines as organic, inorganic, or residual solvents. Etomidate EP Impurity C (HCl) falls under organic impurities, specifically a "synthesis-related impurity" arising from incomplete esterification or stereochemical inversion during manufacturing [2] [6]. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) stipulate strict limits for such impurities (typically ≤0.15%) based on risk assessments [5] [10]. This impurity is cataloged as a pharmaceutical primary standard by the European Directorate for the Quality of Medicines (EDQM), ensuring its use in official testing protocols [5] [10]. Key regulatory aspects include:
In drug development, Etomidate EP Impurity C (HCl) serves as a critical reference marker for analytical and stability studies. Its applications include:
The impurity is used to validate reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods. Key parameters assessed are:
As a degradation marker, Etomidate EP Impurity C (HCl) indicates hydrolytic instability in etomidate formulations. Studies show it forms under acidic conditions due to ester exchange or thermal stress [2] [6]. Accelerated stability testing (40°C/75% relative humidity) tracks its appearance to establish shelf-life limits [8].
Monitoring this impurity during synthesis helps refine reaction conditions:
Table 2: Analytical and Functional Applications of Etomidate EP Impurity C (HCl)
Application Area | Purpose | Methodology | Outcome |
---|---|---|---|
Method Validation | Establish specificity and sensitivity | RP-HPLC with UV detection | Compliance with ICH Q2(R1) guidelines |
Degradation Profiling | Identify hydrolysis products | Forced degradation at pH 1–12 | Shelf-life recommendations |
Batch Release Testing | Quantify impurity levels in final product | Comparison against EP reference standards | Batch certification (pass/fail) |
Process Development | Optimize esterification conditions | In-process control (IPC) sampling | Reduced impurity formation (≤0.10%) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1